molecular formula C8H3Cl3FN B1503920 3-Fluoro-5-(trichloromethyl)benzonitrile CAS No. 1121586-25-1

3-Fluoro-5-(trichloromethyl)benzonitrile

Cat. No. B1503920
CAS RN: 1121586-25-1
M. Wt: 238.5 g/mol
InChI Key: XNVIMZCRKHTBHR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trichloromethyl)benzonitrile is a chemical compound with the linear formula C8H3F4N . It is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol . It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(trichloromethyl)benzonitrile is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Fluoro-5-(trichloromethyl)benzonitrile is a clear liquid with a molecular weight of 189.11 . Its specific gravity is 1.37 and its refractive index is 1.44 .

Safety and Hazards

3-Fluoro-5-(trichloromethyl)benzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers The relevant papers for 3-Fluoro-5-(trichloromethyl)benzonitrile can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and more .

properties

IUPAC Name

3-fluoro-5-(trichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3FN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVIMZCRKHTBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679622
Record name 3-Fluoro-5-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trichloromethyl)benzonitrile

CAS RN

1121586-25-1
Record name 3-Fluoro-5-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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